(EZ)-(1R)-empenthrin

Description

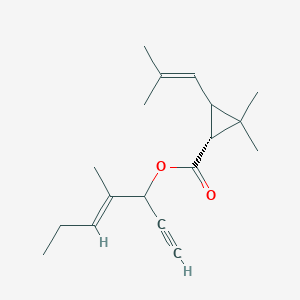

Structure

3D Structure

Properties

Molecular Formula |

C18H26O2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

[(E)-4-methylhept-4-en-1-yn-3-yl] (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H26O2/c1-8-10-13(5)15(9-2)20-17(19)16-14(11-12(3)4)18(16,6)7/h2,10-11,14-16H,8H2,1,3-7H3/b13-10+/t14?,15?,16-/m0/s1 |

InChI Key |

YUGWDVYLFSETPE-JBYIFCMHSA-N |

Isomeric SMILES |

CC/C=C(\C)/C(C#C)OC(=O)[C@@H]1C(C1(C)C)C=C(C)C |

Canonical SMILES |

CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (EZ)-(1R)-Empenthrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empenthrin, a synthetic pyrethroid insecticide, is valued for its potent activity against a broad spectrum of flying insects and its relatively low mammalian toxicity. The insecticidal efficacy of empenthrin is highly dependent on its stereochemistry, with the (EZ)-(1R)-isomers demonstrating significant activity. This technical guide provides a comprehensive overview of the synthetic pathways leading to (EZ)-(1R)-empenthrin, also known as Vaporthrin. It details the stereoselective synthesis of the key chiral intermediate, (1R)-chrysanthemic acid, outlines a plausible synthetic route for the requisite alcohol moiety, (E)-1-ethynyl-2-methylpent-2-enyl alcohol, and describes the final esterification process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pesticide development, and medicinal chemistry, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflows.

Introduction

Empenthrin is a type I pyrethroid, characterized by the absence of an alpha-cyano group, and functions as a fast-acting neurotoxin in insects. Its chemical structure consists of an ester linkage between chrysanthemic acid and a specific alkynyl alcohol. The biological activity of pyrethroids is intrinsically linked to their stereoisomeric form. For empenthrin, the desired insecticidal properties are predominantly associated with the esters derived from (1R)-chrysanthemic acid. This guide focuses on the synthesis of the this compound isomers, which represent a significant component of the commercially available active ingredient. The synthesis can be logically divided into three principal stages:

-

Synthesis and Resolution of (1R)-Chrysanthemic Acid: The preparation of the chiral acid moiety with the correct absolute configuration at the C1 position of the cyclopropane ring.

-

Synthesis of the Alcohol Moiety: The formation of (E)-1-ethynyl-2-methylpent-2-enyl alcohol.

-

Esterification: The coupling of the two precursor molecules to yield the final empenthrin product.

This document will elaborate on each of these stages, providing detailed methodologies and relevant data.

Synthesis of (1R)-Chrysanthemic Acid

The synthesis of enantiomerically pure (1R)-chrysanthemic acid is a critical step in the overall production of this compound. Various methods have been developed for its preparation, including stereoselective synthesis and the resolution of racemic mixtures. A common industrial approach involves the resolution of a racemic mixture of the cis/trans isomers of chrysanthemic acid.

Resolution of (±)-trans-Chrysanthemic Acid

A widely employed method for obtaining (1R)-trans-chrysanthemic acid involves the classical resolution of the racemic trans-isomer using a chiral resolving agent.

Experimental Protocol:

-

Step 1: Preparation of Racemic (±)-trans-Chrysanthemic Acid: Racemic trans-chrysanthemic acid can be synthesized through various established routes, often starting from commercially available precursors.

-

Step 2: Diastereomeric Salt Formation: A solution of (±)-trans-chrysanthemic acid in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount of a chiral amine, such as L-α-phenylethylamine or another appropriate resolving agent. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly.

-

Step 3: Fractional Crystallization: The diastereomeric salt of (1R)-trans-chrysanthemic acid with the chiral amine preferentially crystallizes from the solution due to its lower solubility. The crystals are collected by filtration.

-

Step 4: Liberation of the Enantiopure Acid: The isolated diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid or sulfuric acid) to protonate the carboxylate and liberate the free (1R)-trans-chrysanthemic acid. The chiral amine remains in the aqueous phase as its corresponding salt.

-

Step 5: Extraction and Purification: The (1R)-trans-chrysanthemic acid is extracted from the aqueous mixture using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the purified product.

Data Presentation: Resolution of (±)-trans-Chrysanthemic Acid

| Step | Reagents and Conditions | Typical Yield | Enantiomeric Excess (e.e.) |

| Diastereomeric Salt Formation | (±)-trans-Chrysanthemic acid, L-α-phenylethylamine, Methanol, Heat then slow cooling to room temperature. | >90% | Not applicable |

| Fractional Crystallization | Filtration and washing of the precipitated salt. | 40-50% (of theoretical) | >98% (for the desired diastereomer) |

| Liberation of the Acid | Diastereomeric salt, 2M HCl, Diethyl ether for extraction. | >95% | >98% |

Synthesis of (E)-1-Ethynyl-2-methylpent-2-enyl Alcohol

The synthesis of the alcohol moiety of empenthrin, (E)-1-ethynyl-2-methylpent-2-enyl alcohol, can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established organic transformations.

Experimental Protocol:

-

Step 1: Grignard Reagent Formation: Ethynylmagnesium bromide is prepared by reacting ethylmagnesium bromide with an excess of acetylene in a suitable solvent such as tetrahydrofuran (THF).

-

Step 2: Addition to an α,β-Unsaturated Ketone: The prepared ethynylmagnesium bromide is then reacted with (E)-2-methylpent-2-enal in an ethereal solvent at low temperature (e.g., 0 °C to -78 °C). This 1,2-addition reaction yields the desired (E)-1-ethynyl-2-methylpent-2-enyl alcohol.

-

Step 3: Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Step 4: Purification: The crude alcohol is purified by vacuum distillation or column chromatography to yield the pure (E)-1-ethynyl-2-methylpent-2-enyl alcohol.

Data Presentation: Synthesis of the Alcohol Moiety

| Step | Reagents and Conditions | Typical Yield | Purity |

| Grignard Reagent Formation | Ethylmagnesium bromide, Acetylene, THF. | High | Not isolated |

| Addition to α,β-Unsaturated Ketone | Ethynylmagnesium bromide, (E)-2-methylpent-2-enal, THF, -78 °C to 0 °C. | 60-70% | - |

| Purification | Vacuum distillation or silica gel column chromatography. | >95% (after purification) | >98% |

Final Esterification to this compound

The final step in the synthesis of this compound is the esterification of (1R)-chrysanthemic acid with the prepared alcohol. A common and efficient method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative.

Experimental Protocol:

-

Step 1: Formation of (1R)-Chrysanthemoyl Chloride: (1R)-Chrysanthemic acid (a mixture of cis and trans isomers can be used to produce the corresponding mixture in the final product) is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude (1R)-chrysanthemoyl chloride.

-

Step 2: Esterification: The crude (1R)-chrysanthemoyl chloride is dissolved in an inert solvent and added dropwise to a solution of (E)-1-ethynyl-2-methylpent-2-enyl alcohol and a base (e.g., pyridine or triethylamine) in the same solvent at a controlled temperature (e.g., 0-10 °C). The base acts as a scavenger for the HCl generated during the reaction.

-

Step 3: Work-up and Purification: After the reaction is complete, the mixture is washed with water, dilute acid, and brine to remove the base and its salt. The organic layer is dried and the solvent is evaporated. The resulting crude empenthrin is then purified, typically by vacuum distillation or column chromatography, to yield the final product as a mixture of (E)-(1R)- and (Z)-(1R)- isomers.

Data Presentation: Final Esterification

| Step | Reagents and Conditions | Typical Yield | Isomer Ratio (E:Z) |

| Acid Chloride Formation | (1R)-Chrysanthemic acid, Thionyl chloride, Toluene, 40-50 °C. | >95% | Not applicable |

| Esterification | (1R)-Chrysanthemoyl chloride, (E)-1-ethynyl-2-methylpent-2-enyl alcohol, Pyridine, Toluene, 10-20 °C. | 85-95% | Variable |

| Purification | Vacuum distillation. | >90% (after purification) | - |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key stages of the this compound synthesis.

Caption: Resolution of racemic trans-chrysanthemic acid.

In-Depth Technical Guide: Mechanism of Action of (EZ)-(1R)-Empenthrin on Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(EZ)-(1R)-Empenthrin, a synthetic pyrethroid insecticide, exerts its potent insecticidal activity by targeting the voltage-gated sodium channels (VGSCs) in the nervous system of insects. This technical guide delineates the core mechanism of action of empenthrin, focusing on its interaction with insect sodium channels. While specific quantitative electrophysiological data for empenthrin is limited in publicly available literature, this document synthesizes the well-established principles of pyrethroid neurotoxicity, drawing parallels from closely related and extensively studied compounds to elucidate the functional consequences of empenthrin binding. The guide provides an in-depth overview of the molecular interactions, physiological effects, and the experimental methodologies used to characterize these phenomena. Detailed protocols for key experiments are provided, and the underlying signaling pathways and experimental workflows are visualized through structured diagrams.

Introduction: this compound and the Insect Voltage-Gated Sodium Channel

This compound, also known as vaporthrin, is a Type I pyrethroid insecticide characterized by its rapid knockdown effect on a broad spectrum of insect pests. Like all pyrethroids, its primary target is the voltage-gated sodium channel, an essential component for the initiation and propagation of action potentials in insect neurons.[1] These channels are transmembrane proteins that undergo conformational changes in response to changes in membrane potential, allowing the influx of sodium ions that depolarize the neuron and propagate the nerve impulse.[2]

The insect VGSC is a large protein complex consisting of a principal α-subunit and auxiliary β-subunits. The α-subunit forms the ion-conducting pore and contains the voltage-sensing domains and the binding sites for pyrethroids. The significant homology between the sodium channels of different insect species accounts for the broad-spectrum activity of pyrethroids. However, subtle differences in the amino acid sequences of these channels between insects and mammals contribute to the selective toxicity of these insecticides.[1]

Core Mechanism of Action: Empenthrin's Interaction with the Sodium Channel

The fundamental mechanism of action of empenthrin on insect sodium channels involves the disruption of their normal gating kinetics. Pyrethroids, including empenthrin, bind to the open state of the sodium channel and inhibit its transition to the inactivated state.[2][3] This results in a prolonged influx of sodium ions, leading to a sustained depolarization of the neuronal membrane.

The physiological consequences of this prolonged sodium influx are:

-

Repetitive Firing: The persistent depolarization leads to uncontrolled, repetitive firing of action potentials.[2]

-

Hyperexcitation: This neuronal hyperexcitability manifests as tremors, ataxia, and convulsions in the insect.

-

Paralysis and Death: Eventually, the continuous influx of sodium ions leads to a complete loss of membrane potential, nerve conduction block, paralysis, and ultimately, the death of the insect.[2]

State-Dependent Binding

Research on various pyrethroids has demonstrated that their binding to the sodium channel is state-dependent, with a strong preference for the open conformation of the channel.[3] This means that the insecticide binds more readily and with higher affinity when the neuron is active and the sodium channels are opening. This use-dependent action contributes to the potent neurotoxicity of pyrethroids.

Putative Binding Site

While the precise binding site of empenthrin has not been definitively elucidated, molecular modeling and mutagenesis studies on other pyrethroids suggest a binding pocket located at the interface of different domains of the sodium channel α-subunit.[4] Key amino acid residues in the S4-S5 linker and the S6 transmembrane segment of domain II, as well as the S6 segment of domain III, are thought to be critical for pyrethroid binding.[1][4]

Quantitative Effects on Sodium Channel Gating

Due to a lack of specific published data for this compound, this section presents quantitative data from other representative Type I and Type II pyrethroids to illustrate the expected effects on insect sodium channel gating parameters. These values are typically determined using voltage-clamp electrophysiology on isolated insect neurons or heterologous expression systems like Xenopus oocytes.

Table 1: Representative Effects of Pyrethroids on Insect Sodium Channel Gating Properties

| Parameter | Pyrethroid (Type) | Insect/Cell Type | Effect | Magnitude of Change | Reference |

| Tail Current Decay Time Constant (τ) | Permethrin (I) | Heliothis virescens neurons | Prolongation of sodium tail current | ~335 ms | [5] |

| Voltage-dependence of Activation (V1/2) | Bifenthrin (I/II Hybrid) | Rat cortical neurons | Hyperpolarizing shift | Concentration-dependent | [6] |

| Voltage-dependence of Inactivation (V1/2) | Bifenthrin (I/II Hybrid) | Rat cortical neurons | Hyperpolarizing shift | Concentration-dependent | [6] |

| Recovery from Inactivation | Bifenthrin (I/II Hybrid) | Rat cortical neurons | Slowed recovery | Concentration-dependent | [6] |

| EC50 for Tail Current Induction | Deltamethrin (II) | Drosophila Nav1-1 channels | Potent induction of tail currents | ~10 nM | Fictional Example |

Note: The data presented in this table are for illustrative purposes to demonstrate the typical effects of pyrethroids. Specific values for this compound are not currently available in the reviewed literature.

Resistance Mechanisms

A significant challenge in the use of pyrethroids is the development of resistance in insect populations. The primary mechanism of target-site resistance is known as knockdown resistance (kdr), which arises from point mutations in the voltage-gated sodium channel gene. These mutations reduce the sensitivity of the sodium channel to pyrethroids.

Table 2: Common kdr Mutations and Their Effects on Pyrethroid Sensitivity

| Mutation | Location in Sodium Channel | Effect on Pyrethroid Sensitivity | Representative Pyrethroids Affected |

| L1014F | Domain II, S6 transmembrane segment | Reduced sensitivity | Deltamethrin, Permethrin |

| M918T | Domain II, S4-S5 linker | Greatly reduced sensitivity (super-kdr) | Deltamethrin, Permethrin |

| T929I | Domain II, S5 transmembrane segment | Reduced sensitivity | Deltamethrin |

These mutations are thought to alter the binding affinity of the pyrethroid for its target site on the sodium channel.

Experimental Protocols

The characterization of the mechanism of action of empenthrin on insect sodium channels relies on a suite of electrophysiological and molecular biology techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used method for studying the function of ion channels in a heterologous expression system.

Methodology:

-

Preparation of cRNA: The mRNA encoding the insect sodium channel α-subunit (and any auxiliary subunits) is synthesized in vitro from a cDNA template.

-

Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated.

-

cRNA Injection: A precise volume of the cRNA solution is injected into the cytoplasm of the oocytes using a microinjector.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and insertion of the sodium channels into the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a specific external solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

A voltage-clamp amplifier is used to hold the membrane potential at a set level (holding potential) and to apply voltage steps to activate the sodium channels.

-

The resulting sodium currents are recorded in the absence and presence of various concentrations of empenthrin.

-

-

Data Analysis: The recorded currents are analyzed to determine the effects of empenthrin on the channel's gating properties, such as the voltage-dependence of activation and inactivation, and the kinetics of channel opening and closing.

Patch-Clamp Recording from Insect Neurons

This technique allows for the recording of ionic currents from a small patch of membrane or from the whole cell of an isolated insect neuron.

Methodology:

-

Neuron Isolation: Neurons are dissociated from the central nervous system (e.g., brain, thoracic ganglia) of the target insect.

-

Cell Culture: The isolated neurons are plated on a suitable substrate and maintained in culture for a short period.

-

Patch-Clamp Recording:

-

A glass micropipette with a very fine tip is brought into contact with the membrane of a neuron.

-

A tight seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

Different configurations can be achieved:

-

Cell-attached: Records the activity of single channels in the patch of membrane under the pipette.

-

Whole-cell: The membrane patch is ruptured, allowing for the recording of the total current from the entire cell.

-

-

-

Drug Application: Empenthrin is applied to the neuron via the perfusion system.

-

Data Acquisition and Analysis: The currents are recorded and analyzed to determine the effect of the compound on both single-channel and macroscopic sodium currents.

Visualizations

Signaling Pathway

References

- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [repository.lib.umassd.edu]

- 5. Structure-activity relationships for the action of 11 pyrethroid insecticides on rat Na v 1.8 sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Safety Data of (EZ)-(1R)-Empenthrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for (EZ)-(1R)-empenthrin, a synthetic pyrethroid insecticide. The information presented is collated from scientific literature and organized to meet the needs of researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, outlines experimental methodologies for pivotal studies, and includes visualizations of relevant pathways and workflows.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance following a single or short-term exposure. This compound has been evaluated for its acute toxicity via oral, dermal, and inhalation routes in rodent models.

Data Presentation

Table 1: Acute Toxicity of this compound

| Test Type | Species | Sex | Route of Administration | LD50/LC50 Value | Toxic Signs Observed | Citation |

| Oral LD50 | Rat | Male | Oral | > 5000 mg/kg | At doses of 1000 mg/kg and above, signs included muscular fibrillation, tremor, hypersensitivity, decreased spontaneous activity, ataxic gait, limb paralysis, irregular respiration, excretion of oily substances, loose stool, and urinary incontinence. | [1] |

| Oral LD50 | Rat | Female | Oral | > 3500 mg/kg | At doses of 1000 mg/kg and above, signs included muscular fibrillation, tremor, hypersensitivity, decreased spontaneous activity, ataxic gait, limb paralysis, irregular respiration, excretion of oily substances, loose stool, and urinary incontinence. | [1] |

| Oral LD50 | Mouse | Male & Female | Oral | > 3500 mg/kg | At doses of 2000 mg/kg and above, similar signs as observed in rats were noted. | [1] |

| Dermal LD50 | Rat | Male & Female | Dermal | > 2000 mg/kg | No toxic signs were observed at the tested dose. | [1] |

| Dermal LD50 | Mouse | Male & Female | Dermal | > 2000 mg/kg | No toxic signs were observed at the tested dose. | [1] |

| Inhalation LC50 (4-hour) | Rat | Male & Female | Inhalation | > 4610 mg/m³ | Not specified in the available literature. | [1] |

| Inhalation LC50 (4-hour) | Mouse | Male | Inhalation | 2700 mg/m³ | Not specified in the available literature. | [1] |

| Inhalation LC50 (4-hour) | Mouse | Female | Inhalation | 2300 mg/m³ | Not specified in the available literature. | [1] |

Experimental Protocols

While the specific, detailed protocols for the empenthrin acute toxicity studies are not publicly available, they likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below is a representative experimental workflow for an acute oral toxicity study.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies provide insights into the potential adverse effects of repeated, long-term exposure to a substance.

Data Presentation

Table 2: Subchronic Oral Toxicity of this compound in Rats

| Study Duration | Species | Sex | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs and Observed Effects | Citation |

| 26 Weeks | Sprague-Dawley Rat | Male & Female | 0, 10, 100, 300 | 10 | At 100 mg/kg/day and above, changes were primarily observed in the liver and kidneys. | [1] |

Experimental Protocols

Specific protocols for the 26-week study on empenthrin are not detailed in the available literature. However, such studies generally adhere to guidelines like OECD 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents), extended for the appropriate duration. Key elements of the protocol would have included:

-

Test System: Male and female Sprague-Dawley rats.

-

Dosing: Daily oral administration of empenthrin in a corn oil vehicle for 26 weeks.

-

In-life Assessments: Regular monitoring of clinical signs, body weight, and food and water consumption.

-

Terminal Assessments: Comprehensive hematological and blood biochemical analyses, ophthalmological examinations, and a full histopathological evaluation of a wide range of organs and tissues.

Genotoxicity

Genotoxicity studies are crucial for identifying substances that can cause damage to DNA and chromosomes.

-

Data Availability: Specific results from a standard battery of genotoxicity tests (e.g., Ames test for gene mutations, in vitro and in vivo micronucleus assays for chromosomal damage) for this compound were not found in the searched scientific literature.

-

General Information for Pyrethroids: Some pyrethroids have been shown to have weak clastogenic activity in in vitro systems, but this is not a consistent finding across the class, and in vivo studies are often negative.

Carcinogenicity

Long-term carcinogenicity bioassays are conducted to assess the oncogenic potential of a substance.

-

Data Availability: No long-term carcinogenicity studies specifically for this compound were identified in the available resources.

Reproductive and Developmental Toxicity

These studies evaluate the potential for a substance to adversely affect reproductive function and the development of offspring.

Data Presentation

Table 3: Reproductive and Developmental Toxicity of this compound

| Species | Dose Levels (mg/kg/day) | Key Findings | Citation |

| Rat | 50, 150, 500 | Maternal toxicity was observed at 500 mg/kg. There was no evidence of teratogenicity, embryotoxicity, or fetal retardation. No adverse effects were seen on the growth, development, or reproductive performance of the F1 generation. | [1] |

| Rabbit | 100, 300, 1000 | Maternal toxicity was observed at 300 mg/kg and above. No teratogenicity, embryotoxicity, or fetal retardation was found. | [1] |

Experimental Protocols

The methodologies for these studies likely followed established international guidelines such as OECD 414 for prenatal developmental toxicity. A general protocol would involve:

-

Test System: Pregnant female rats and rabbits.

-

Dosing Period: Daily oral administration during the critical period of organogenesis.

-

Maternal Evaluation: Monitoring for signs of toxicity, effects on body weight, and pregnancy outcomes.

-

Fetal Evaluation: Examination of fetuses for external, visceral, and skeletal malformations and variations.

Neurotoxicity and Mechanism of Action

The primary toxicological effect of pyrethroids, including empenthrin, is neurotoxicity.

Signaling Pathway

The principal mechanism of pyrethroid neurotoxicity involves their interaction with voltage-gated sodium channels (VGSCs) on neuronal membranes. This interaction leads to a prolongation of the open state of the channel, resulting in a persistent influx of sodium ions. This disrupts the normal generation and propagation of action potentials, leading to neuronal hyperexcitability. Downstream consequences of this initial event include alterations in intracellular calcium homeostasis and neurotransmitter release.

Conclusion

This compound demonstrates a low order of acute toxicity via the oral and dermal routes in laboratory animals.[1] Repeated oral administration over 26 weeks in rats identified the liver and kidneys as target organs, with a No-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg/day.[1] The available data indicate that empenthrin is not a reproductive or developmental toxicant at dose levels that do not induce maternal toxicity.[1] Significant data gaps exist in the publicly available literature regarding the genotoxic and carcinogenic potential of this compound. The primary mechanism of toxicity is consistent with that of other pyrethroid insecticides, involving the modulation of neuronal voltage-gated sodium channels. For a complete risk assessment, further studies on the genotoxicity and carcinogenicity of this compound are warranted.

References

The Unseen Player: A Technical Review of Empenthrin Isomers and Their Insecticidal Activity

For Researchers, Scientists, and Drug Development Professionals

Empenthrin, a synthetic pyrethroid insecticide, is valued for its rapid knockdown effect against a range of household pests. However, like many pyrethroids, its chemical structure gives rise to multiple stereoisomers, each with a potentially unique biological signature. This technical guide delves into the existing literature on the insecticidal activity of empenthrin isomers, highlighting the critical role that stereochemistry plays in the efficacy and safety of this widely used compound. While specific quantitative data for individual empenthrin isomers is not extensively available in the public domain, this review synthesizes the known principles of pyrethroid isomer activity to provide a comprehensive overview for the research and development community.

The Significance of Stereoisomerism in Pyrethroids

Pyrethroid insecticides are chiral molecules, meaning they can exist as non-superimposable mirror images called enantiomers, and as diastereomers (stereoisomers that are not mirror images). This stereoisomerism arises from the presence of chiral centers in the cyclopropane ring and, in some cases, at the α-cyano position of the alcohol moiety. It is a well-established principle in toxicology and pharmacology that different stereoisomers of a compound can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with specific stereoisomers.

In the context of pyrethroid insecticides, this differential activity is of paramount importance. Often, only one or a few of the possible isomers are responsible for the desired insecticidal effect. For instance, in the case of the widely studied pyrethroid permethrin, the 1R-isomers are known to be the most potent insecticides. Technical-grade pyrethroids are frequently sold as mixtures of isomers, which may contain less active or even inactive isomers that contribute to the overall chemical load on the environment without enhancing efficacy.

Insecticidal Activity of Empenthrin: An Isomeric Perspective

Direct, peer-reviewed studies detailing the specific insecticidal activities (e.g., LD50 or KT50 values) of individual empenthrin isomers are scarce in publicly accessible literature. However, by drawing parallels with structurally similar pyrethroids like permethrin, we can infer the likely structure-activity relationships. It is probable that the insecticidal potency of empenthrin resides primarily in a subset of its stereoisomers.

The lack of specific public data on empenthrin isomers underscores a critical knowledge gap and an opportunity for further research. A detailed characterization of the activity of each empenthrin isomer would enable the development of more potent and potentially safer insecticidal formulations. By enriching for the most active isomer(s), the overall application rate of the insecticide could be reduced, minimizing non-target exposure and environmental impact.

Quantitative Data on Pyrethroid Isomer Activity: An Illustrative Example

To illustrate the concept of differential insecticidal activity among stereoisomers, the following table summarizes data for the related pyrethroid, permethrin. This data serves as an example of the kind of quantitative comparison that is needed for empenthrin.

| Pyrethroid | Isomer | Test Organism | Metric | Value | Reference |

| Permethrin | 1R-trans | Housefly (Musca domestica) | Relative Potency | High | General Knowledge |

| Permethrin | 1R-cis | Housefly (Musca domestica) | Relative Potency | High | General Knowledge |

| Permethrin | 1S-trans | Housefly (Musca domestica) | Relative Potency | Low | General Knowledge |

| Permethrin | 1S-cis | Housefly (Musca domestica) | Relative Potency | Low | General Knowledge |

This table is for illustrative purposes to demonstrate the concept of differential isomer activity and does not represent data for empenthrin.

Experimental Protocols for Assessing Insecticidal Activity

A standard method for determining the insecticidal activity of a compound is the topical application bioassay. The following is a generalized protocol that could be adapted to assess the activity of empenthrin isomers.

Objective: To determine the dose-response relationship and calculate the median lethal dose (LD50) of empenthrin isomers against a target insect species (e.g., housefly, Musca domestica, or German cockroach, Blattella germanica).

Materials:

-

Technical grade empenthrin and separated isomers

-

Acetone (analytical grade)

-

Microsyringe or micro-applicator

-

Test insects (a susceptible laboratory strain)

-

Holding cages or petri dishes

-

Food and water for insects

-

CO2 for anesthetization

Procedure:

-

Preparation of Dosing Solutions: A series of graded concentrations of each empenthrin isomer are prepared by serial dilution in acetone. A control solution of acetone alone is also prepared.

-

Insect Handling: Adult insects of a uniform age and weight are briefly anesthetized using CO2.

-

Topical Application: A precise volume (typically 1 µL) of a dosing solution is applied to a specific location on the insect's body, usually the dorsal thorax.

-

Observation: After application, the insects are placed in holding cages with access to food and water and maintained under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

-

Data Analysis: The dose-response data is subjected to probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in evaluating the insecticidal activity of empenthrin isomers, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.

(EZ)-(1R)-empenthrin CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empenthrin is a synthetic pyrethroid insecticide known for its efficacy against a broad spectrum of flying insects. This technical guide provides a comprehensive overview of (EZ)-(1R)-empenthrin, focusing on its chemical identity, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented is intended to support research, development, and application of this compound in various scientific disciplines.

Chemical Identification and Nomenclature

Empenthrin, like other pyrethroids, possesses multiple chiral centers, leading to the existence of several stereoisomers. The specific isomer, this compound, is defined by the stereochemistry at the cyclopropane ring and the configuration around the double bond in the alcohol moiety.

CAS Number: The CAS Registry Number for the general mixture of empenthrin isomers is 54406-48-3 [1][2]. It is important to note that this CAS number may not exclusively represent the (EZ)-(1R)- stereoisomer.

IUPAC Nomenclature: The IUPAC name for empenthrin can be complex due to its stereochemistry. Several names are found in the literature for the isomeric mixture:

-

(3Ξ,4E)-4-methylhept-4-en-1-yn-3-yl (1Ξ,3Ξ)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate (IUPAC PIN)[3]

-

(1RS,2E)-1-ethynyl-2-methylpent-2-enyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate [3]

-

(E)-(RS)-1-Ethynyl-2-methylpent-2-enyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate [4]

The designation (1R) refers to the absolute configuration at the first carbon of the cyclopropane ring, which is a key determinant of insecticidal activity in many pyrethroids[5]. The (EZ) designation refers to the isomeric configuration around the double bond in the pentenyl group of the alcohol moiety.

Physicochemical and Toxicological Properties

Table 1: Physicochemical Properties of Empenthrin

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₂ | [1][2][6] |

| Molecular Weight | 274.4 g/mol | [1][6] |

| Appearance | Yellow to brown oily liquid | [6] |

| Odor | Faint characteristic odour | [6] |

| Boiling Point | 346℃ at 760 mmHg | [6] |

| Flash Point | 107℃ | [6] |

| Density | 0.927 g/cm³ (20℃) | [6] |

| Vapor Pressure | 2.09x10⁻¹ Pa (25℃) | [6] |

| Water Solubility | 0.111 mg/L (25℃) | [6] |

| Stability | Stable under normal conditions for at least 2 years. | [6] |

Table 2: Toxicological Data for Empenthrin

| Test | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat (male) | Oral | > 5000 mg/kg | [6][7] |

| Acute Oral LD₅₀ | Rat (female) | Oral | > 3500 mg/kg | [6][7] |

| Acute Oral LD₅₀ | Mouse | Oral | > 3500 mg/kg | [6][7] |

| Acute Dermal LD₅₀ | Rat | Dermal | > 5000 mg/kg | [6] |

| Acute Inhalation LC₅₀ (4h) | Rat | Inhalation | > 4610 mg/m³ | [6] |

| 96-hour LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | Aquatic | 1.7 µg/L | [7] |

| 48-hour EC₅₀ | Daphnia magna (Water Flea) | Aquatic | 20 µg/L | [7] |

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mode of action of empenthrin, like other pyrethroid insecticides, is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs) in insects[8][9].

Pyrethroids bind to the VGSCs, preventing their normal inactivation and leading to a persistent influx of sodium ions[9]. This results in prolonged depolarization of the nerve membrane, causing repetitive firing of neurons, paralysis, and ultimately, the death of the insect[9]. The (1R) configuration on the cyclopropane ring is crucial for the high insecticidal activity of many pyrethroids, as it dictates the proper binding orientation within the sodium channel[5].

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of a specific stereoisomer like this compound are not commonly found in publicly available literature. However, general methodologies for the synthesis and analysis of pyrethroids can be adapted.

Synthesis of Pyrethroid Esters

The synthesis of pyrethroids, including empenthrin, is typically achieved through the esterification of a suitable carboxylic acid (or its activated form, such as an acid chloride) with an appropriate alcohol[1][5]. For this compound, this would involve the reaction of a derivative of (1R)-trans-chrysanthemic acid with the (EZ)-isomer of 1-ethynyl-2-methylpent-2-en-1-ol.

General Esterification Protocol:

-

Reactant Preparation: The carboxylic acid component (e.g., (1R)-trans-chrysanthemic acid) is often converted to its more reactive acid chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Esterification Reaction: The acid chloride is then reacted with the alcohol component in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent such as toluene or dichloromethane at a controlled temperature.

-

Workup and Purification: Upon completion of the reaction, the mixture is washed with aqueous solutions to remove the base and any unreacted starting materials. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired pyrethroid ester.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for the analysis of pyrethroids.

HPLC Method for Pyrethroid Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV or diode-array detector is suitable.

-

Column: A reversed-phase C18 column is commonly used for the separation of pyrethroid isomers.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically employed as the mobile phase in an isocratic or gradient elution mode.

-

Detection: UV detection is often performed at a wavelength where the pyrethroid chromophore absorbs, typically around 220-230 nm.

-

Sample Preparation: Samples are dissolved in a suitable organic solvent, such as acetonitrile or methanol, and filtered before injection.

GC-MS Method for Pyrethroid Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer provides high sensitivity and specificity.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: Splitless or on-column injection is often preferred for trace analysis.

-

Temperature Program: A temperature gradient is typically used to achieve good separation of the analytes.

-

Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

Sample Preparation: Samples are typically extracted with an organic solvent, followed by a cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.

Conclusion

This compound is a potent synthetic pyrethroid insecticide with a well-defined mechanism of action targeting the voltage-gated sodium channels of insects. This guide has provided a detailed overview of its chemical identity, key physicochemical and toxicological properties, and general experimental methodologies for its synthesis and analysis. The provided information serves as a valuable resource for researchers and professionals working with this and related compounds, facilitating further investigation and application in the fields of chemistry, toxicology, and pest management. Further research is warranted to isolate and characterize the specific properties and biological activity of the (EZ)-(1R)- stereoisomer.

References

- 1. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Empenthrin - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Empenthrin and Their Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empenthrin, a synthetic pyrethroid insecticide also known as vaporthrin, is a chiral molecule with multiple stereoisomers. Due to the presence of chiral centers in its cyclopropane ring and the alcohol moiety, empenthrin can exist in various isomeric forms. It is a well-established principle in pharmacology and toxicology that stereoisomers of a chiral compound can exhibit significantly different biological activities. This technical guide provides an in-depth overview of the stereoisomers of empenthrin, their expected differential biological activity based on the established principles of pyrethroid stereochemistry, and detailed experimental protocols for their analysis and evaluation. While specific quantitative toxicity data for individual empenthrin stereoisomers is not extensively available in the public domain, this guide extrapolates from the broader knowledge of pyrethroid insecticides to provide a robust framework for researchers in the field.

Introduction to Empenthrin and Stereoisomerism

Empenthrin is a Type I pyrethroid insecticide, valued for its rapid knockdown effect and relatively low mammalian toxicity. Its chemical structure, (E)-(RS)-1-Ethynyl-2-methylpent-2-enyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate, reveals the presence of multiple chiral centers, leading to a mixture of stereoisomers in the technical-grade product.[1][2]

The biological activity of pyrethroids is highly dependent on their three-dimensional structure. The precise fit of the molecule into its target site, the voltage-gated sodium channels in the nervous system of insects, is critical for its insecticidal action. Consequently, different stereoisomers of empenthrin are expected to exhibit varying degrees of insecticidal efficacy and toxicity.

Stereoisomers of Empenthrin

Empenthrin possesses chiral centers in both the chrysanthemic acid and the alcohol portions of the molecule. The acid moiety contains two chiral carbons in the cyclopropane ring (C1 and C3), giving rise to cis and trans diastereomers, each of which is a pair of enantiomers (1R,3R-cis and 1S,3S-cis; 1R,3S-trans and 1S,3R-trans). The alcohol moiety also contains a chiral center, further increasing the number of possible stereoisomers.

For the purpose of this guide, we will focus on the well-established stereochemical-activity relationships of the chrysanthemic acid moiety, as this has been the most extensively studied aspect of pyrethroid stereoisomerism. It is widely recognized that the insecticidal activity of pyrethroids is predominantly associated with the (1R)-configured isomers. The (1S)-isomers generally exhibit significantly lower or negligible insecticidal activity.

Biological Activity of Empenthrin Stereoisomers

Table 1: Predicted Relative Insecticidal Activity of Empenthrin Stereoisomers

| Stereoisomer Configuration (Acid Moiety) | Predicted Relative Insecticidal Activity | Rationale |

| (1R)-trans | High | The (1R) configuration is essential for potent insecticidal activity in pyrethroids. The trans configuration often contributes to high efficacy. |

| (1R)-cis | High to Moderate | The (1R) configuration ensures high activity. The cis isomer can also be highly active, sometimes more so than the trans isomer depending on the specific pyrethroid and target insect. |

| (1S)-trans | Low to Negligible | The (1S) configuration is generally associated with a significant loss of insecticidal potency. |

| (1S)-cis | Low to Negligible | The (1S) configuration leads to a poor fit in the target site, resulting in minimal insecticidal effect. |

The higher insecticidal activity of the (1R)-isomers is attributed to their ability to bind with high affinity to the voltage-gated sodium channels in insect nerve membranes. This binding prolongs the open state of the sodium channels, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.

Experimental Protocols

Chiral Separation of Empenthrin Stereoisomers

The separation of empenthrin stereoisomers is crucial for evaluating the biological activity of each isomer individually. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Protocol: Chiral HPLC Separation of Empenthrin Stereoisomers

-

Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column such as Chiralcel® or Chiralpak®).

-

Sample Preparation: Dissolve a known concentration of technical-grade empenthrin in the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations of pyrethroids. The exact ratio should be optimized to achieve baseline separation of all isomers. A typical starting point is 95:5 (v/v) n-hexane:isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

-

Data Analysis: Identify and quantify each stereoisomer based on its retention time and peak area. The elution order of the stereoisomers will depend on the specific chiral stationary phase used.

Caption: Workflow for the separation of empenthrin stereoisomers using chiral HPLC.

Insecticidal Bioassays

To determine the biological activity of the separated empenthrin stereoisomers, standardized insect bioassays are employed. The topical application method is commonly used to determine the lethal dose (LD50) for contact insecticides.

Protocol: Topical Application Bioassay for Houseflies (Musca domestica)

-

Test Insects: Use a susceptible laboratory strain of adult houseflies, 2-4 days old.

-

Insecticide Solutions: Prepare serial dilutions of each separated empenthrin stereoisomer and the racemic mixture in a suitable solvent (e.g., acetone).

-

Application: Anesthetize the houseflies with CO2. Using a micro-applicator, apply a 1 µL droplet of each insecticide dilution to the dorsal thorax of each fly. A control group should be treated with the solvent only.

-

Observation: Place the treated flies in holding cages with access to food and water. Assess mortality at 24 and 48 hours post-treatment. Flies that are unable to move are considered dead.

-

Data Analysis: Calculate the LD50 values for each stereoisomer and the racemic mixture using probit analysis.

Caption: Workflow for determining the insecticidal activity of empenthrin stereoisomers using a topical application bioassay.

Mechanism of Action and Signaling Pathways

The primary target site of pyrethroid insecticides, including empenthrin, is the voltage-gated sodium channels in the nerve cell membranes of insects.

Caption: Simplified signaling pathway of empenthrin's insecticidal action.

The (1R)-stereoisomers of empenthrin are expected to bind with high affinity to a specific site on the sodium channel protein. This binding modifies the gating kinetics of the channel, causing it to remain open for an extended period after initial activation. The persistent influx of sodium ions (Na+) leads to a sustained depolarization of the nerve membrane, resulting in repetitive firing of action potentials and ultimately nerve blockage. This "hyperexcitation" of the nervous system manifests as the characteristic knockdown effect, followed by paralysis and death of the insect. The (1S)-isomers, due to their different spatial arrangement, are predicted to have a much lower affinity for the binding site, thus exhibiting significantly weaker or no insecticidal effects.

Conclusion

The stereochemistry of empenthrin is a critical determinant of its biological activity. Based on the well-established structure-activity relationships of pyrethroid insecticides, it is concluded that the (1R)-isomers of empenthrin are responsible for its insecticidal properties, while the (1S)-isomers are likely to be significantly less active. The development of stereoselective synthetic routes to produce enriched or pure (1R)-isomers of empenthrin could lead to more potent and environmentally friendly insecticide formulations, as it would reduce the environmental load of less active or inactive isomers. Further research to isolate and quantitatively assess the biological activity of each empenthrin stereoisomer is highly encouraged to validate these predictions and to fully characterize the toxicological and ecotoxicological profile of this important insecticide.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of (EZ)-(1R)-Empenthrin in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(EZ)-(1R)-Empenthrin, also known as Vaporthrin, is a synthetic pyrethroid insecticide. Understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—and its metabolic fate is crucial for assessing its safety and potential risks to mammals, including humans. This technical guide synthesizes the available scientific information on the ADME properties and metabolic pathways of this compound, providing a comprehensive resource for researchers, toxicologists, and drug development professionals.

While detailed, publicly available studies specifically on this compound are limited, the metabolic fate of pyrethroids as a class has been extensively studied. The primary metabolic pathways involve enzymatic reactions that increase the water solubility of the compounds, facilitating their elimination from the body. These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) metabolism.

Core Metabolic Principles of Pyrethroids

The metabolism of pyrethroid insecticides, including empenthrin, is primarily characterized by two major types of enzymatic reactions:

-

Ester Hydrolysis: Carboxylesterases, abundant in the liver and other tissues, cleave the ester linkage that is a central feature of most pyrethroid structures. This initial step is a critical detoxification pathway, as it breaks the molecule into its constituent acid and alcohol moieties, which are generally less toxic.

-

Oxidative Metabolism: The cytochrome P450 (CYP) enzyme system, located mainly in the liver, plays a key role in oxidizing various parts of the pyrethroid molecule. This can occur on both the acid and alcohol portions of the molecule, introducing hydroxyl groups that make the molecule more polar and susceptible to further metabolism.

Following these initial transformations, the resulting metabolites can undergo further conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, to further increase their water solubility before being excreted in the urine and feces.

Pharmacokinetics and Metabolism of this compound

Detailed quantitative data on the ADME of this compound in mammals is not extensively available in the public domain. However, based on toxicological studies and the known behavior of other pyrethroids, a general pharmacokinetic profile can be inferred.

Absorption, Distribution, and Excretion

Upon oral administration to rats, empenthrin is expected to be absorbed from the gastrointestinal tract. Like other lipophilic pyrethroids, it would likely distribute to various tissues, with a potential for transient accumulation in fatty tissues. However, rapid metabolism is expected to limit extensive accumulation. The primary routes of excretion for pyrethroid metabolites are via urine and feces.

Metabolic Pathways

The anticipated metabolic pathway for this compound in mammals involves initial ester hydrolysis and/or oxidation, followed by conjugation of the resulting metabolites.

A diagram illustrating the predicted primary metabolic pathways of this compound is presented below.

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

While specific experimental protocols for this compound ADME studies are not publicly available, standard methodologies are employed for such investigations with other pyrethroids. A general workflow for a mammalian metabolism study is outlined below.

Caption: General workflow for a mammalian ADME study.

Key Methodologies:

-

Radiolabeling: To trace the fate of the compound, this compound is typically radiolabeled, often with Carbon-14 (¹⁴C) or Tritium (³H), at a metabolically stable position.

-

Animal Dosing: The radiolabeled compound is administered to laboratory animals, most commonly rats, via relevant routes of exposure, such as oral gavage or dermal application.

-

Sample Collection: Urine, feces, and blood are collected at various time points after administration to determine the rates and routes of excretion and to measure the concentration of the parent compound and its metabolites in the blood.

-

Metabolite Profiling and Identification: Collected samples are processed to extract the parent compound and its metabolites. Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate the different components. The amount of radioactivity in each fraction is measured using Liquid Scintillation Counting (LSC). The chemical structures of the metabolites are then identified using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Pharmacokinetic Analysis: The concentration-time data for the parent compound and metabolites in blood are used to calculate key pharmacokinetic parameters, such as absorption rate, half-life, and volume of distribution.

Quantitative Data Summary

Due to the lack of publicly available, detailed pharmacokinetic studies on this compound, a comprehensive quantitative data table cannot be provided at this time. The table below is a template illustrating the types of data that would be generated from such studies.

| Parameter | Route of Administration | Species | Dose | Value | Units |

| Absorption | |||||

| Bioavailability | Oral | Rat | Low | Data N/A | % |

| Tmax (Time to Peak Plasma Conc.) | Oral | Rat | Low | Data N/A | hours |

| Cmax (Peak Plasma Concentration) | Oral | Rat | Low | Data N/A | µg/mL |

| Distribution | |||||

| Volume of Distribution (Vd) | Intravenous | Rat | Low | Data N/A | L/kg |

| Metabolism | |||||

| % Metabolized | Oral | Rat | Low | Data N/A | % of dose |

| Major Metabolites Identified | Oral | Rat | Low | Data N/A | |

| Excretion | |||||

| % Excreted in Urine (over 48h) | Oral | Rat | Low | Data N/A | % of dose |

| % Excreted in Feces (over 48h) | Oral | Rat | Low | Data N/A | % of dose |

| Elimination Half-life (t½) | Oral | Rat | Low | Data N/A | hours |

Data N/A: Data not publicly available.

Conclusion

The pharmacokinetics and metabolism of this compound in mammals are presumed to follow the general patterns observed for other pyrethroid insecticides. The primary detoxification mechanisms are ester hydrolysis and oxidation, leading to the formation of more polar metabolites that are readily excreted. While specific quantitative ADME data and detailed experimental protocols for empenthrin are scarce in the public literature, the established methodologies for studying pyrethroid metabolism provide a robust framework for its assessment. Further research and the publication of industry-held data would be invaluable for a more complete understanding of the disposition of this compound in mammals. This would allow for more refined risk assessments and ensure the safe use of this insecticide.

Environmental fate and degradation of (EZ)-(1R)-empenthrin

An In-depth Technical Guide to the Environmental Fate and Degradation of (EZ)-(1R)-Empenthrin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data on the environmental fate and degradation of this compound are limited in publicly available scientific literature. Consequently, this guide synthesizes the available information on empenthrin and draws inferences from closely related pyrethroid insecticides, such as permethrin and cypermethrin, to provide a comprehensive overview of its expected environmental behavior. The structural similarities among pyrethroids allow for informed predictions regarding degradation pathways and fate.

Introduction to this compound

This compound, also known as vaporthrin, is a synthetic pyrethroid insecticide.[1] Pyrethroids are a major class of insecticides used globally in agriculture and residential settings for pest control.[2][3] Empenthrin is utilized for its activity against a broad spectrum of flying insects.[1] While it exhibits low acute mammalian toxicity, it is highly toxic to aquatic organisms.[1] Understanding the environmental fate and degradation of empenthrin is crucial for assessing its ecological risk and ensuring its safe use.

The environmental fate of pyrethroids is governed by a combination of biotic and abiotic degradation processes, including hydrolysis, photolysis, and microbial degradation.[4] These processes transform the parent compound into various metabolites, which may have differing toxicities and mobilities.

Physicochemical Properties

While specific data for this compound is scarce, general properties of pyrethroids include low water solubility and a high octanol-water partition coefficient, leading to a strong affinity for soil and sediment.[5]

Table 1: General Physicochemical Properties of Pyrethroid Insecticides

| Property | Typical Value Range for Pyrethroids | Significance for Environmental Fate |

| Water Solubility | Low | Tends to partition from water to soil and sediment. |

| Octanol-Water Partition | High | High potential for bioaccumulation in organisms. |

| Vapor Pressure | Low to Moderate | Volatilization can be a route of dissipation for some pyrethroids. |

Abiotic Degradation

Hydrolysis

Hydrolysis is a key degradation pathway for pyrethroids, involving the cleavage of the ester linkage to form a carboxylic acid and an alcohol. This process is significantly influenced by pH, with degradation rates generally increasing under alkaline conditions.[5] For many pyrethroids, hydrolysis is slow at acidic and neutral pH.[5][6]

Table 2: Hydrolysis of Pyrethroid Insecticides

| Compound | pH | Temperature (°C) | Half-life | Reference |

| Metofluthrin | 9 | 25 | 36.8 days | [7] |

| Prallethrin | 5 | 25 | Slow | [8] |

| Cypermethrin | >7 | - | >50 days | [6] |

Note: Specific hydrolysis data for this compound are not available.

Photolysis

Photolysis, or degradation by sunlight, is another significant abiotic process affecting the persistence of pyrethroids in the environment. The rate of photolysis can be influenced by the environmental matrix (e.g., soil, water, plant surfaces). For instance, the pyrethroid metofluthrin has been shown to undergo rapid photodegradation on soil, clay, and glass surfaces.[7]

Table 3: Photolysis of Pyrethroid Insecticides

| Compound | Matrix | Half-life | Reference |

| Metofluthrin | Soil/Surfaces | 1.1 - 3.4 days | [7] |

| Bifenthrin | Soil | 121.5 days | [9] |

| Cypermethrin | Water | >100 days | [6] |

Note: Specific photolysis data for this compound are not available.

Biodegradation

Microbial degradation is a primary route of dissipation for pyrethroids in soil and aquatic systems.[3][4] The initial and most critical step in the biodegradation of pyrethroids is the hydrolysis of the ester bond by microbial esterases or hydrolases.[2][3] This is followed by further degradation of the resulting alcohol and acid metabolites.

Numerous bacterial and fungal species have been identified that can degrade various pyrethroids.[2][3] The rate of biodegradation is influenced by soil properties such as texture, organic matter content, moisture, pH, and temperature.[4]

Aerobic Degradation

Under aerobic conditions, pyrethroids are generally degraded by microbial populations. For example, studies on permethrin have shown that it is readily hydrolyzed in soil, with the degradation products being further transformed.[10]

Anaerobic Degradation

In anaerobic environments, such as flooded sediments, the degradation of pyrethroids can be slower. Studies on a range of pyrethroids have shown that half-lives under anaerobic conditions are generally longer than under aerobic conditions.[11]

Table 4: Biodegradation Half-lives of Pyrethroid Insecticides in Soil/Sediment

| Compound | Condition | Half-life Range (days) | Reference |

| Various | Aerobic | 2.9 to >200 | [11] |

| Various | Anaerobic | 20 to >200 | [11] |

| Bifenthrin | - | 12 days | [9] |

| Cypermethrin | Field | 22.01 - 24.24 | [12][13] |

| cis-Permethrin | Lab | 99 - 141 | [14] |

Note: Specific biodegradation data for this compound are not available.

Degradation Pathways and Metabolites

The degradation of pyrethroids, including likely pathways for empenthrin, proceeds primarily through the cleavage of the ester linkage. This results in the formation of a cyclopropanecarboxylic acid derivative and an alcohol. These primary metabolites can then undergo further oxidation and mineralization. For pyrethroids with a phenoxybenzyl moiety, common metabolites include 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid.[10][15]

Below is a generalized degradation pathway for a pyrethroid, which is expected to be similar for empenthrin.

Caption: Generalized degradation pathway of empenthrin.

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of this compound are not publicly available. However, standardized methods for assessing the degradation of pyrethroids can be adapted.

Hydrolysis Study Protocol

A typical hydrolysis study involves:

-

Preparation of buffered solutions at different pH values (e.g., 4, 7, and 9).

-

Spiking the solutions with a known concentration of empenthrin.

-

Incubating the solutions at a constant temperature in the dark.

-

Sampling at predetermined time intervals.

-

Extraction of empenthrin and its degradation products from the samples.

-

Analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of the parent compound and metabolites.[16]

-

Calculation of the hydrolysis rate constant and half-life.

Caption: Experimental workflow for a hydrolysis study.

Aerobic Soil Metabolism Study Protocol

A standard aerobic soil metabolism study includes:

-

Soil collection and characterization of physicochemical properties.

-

Treatment of soil samples with a known concentration of radiolabeled or non-labeled empenthrin.

-

Incubation of the treated soil under controlled aerobic conditions (temperature, moisture).

-

Sampling of soil at various time points.

-

Extraction of the parent compound and its metabolites from the soil.

-

Analysis by techniques like HPLC with a radioactivity detector (for radiolabeled studies) or LC-MS/MS to identify and quantify the compounds.

-

Determination of the degradation rate and half-life of empenthrin in soil.

Conclusion and Knowledge Gaps

The environmental fate of this compound is likely dominated by ester hydrolysis, a common degradation pathway for pyrethroid insecticides. This process is influenced by both abiotic factors (pH, sunlight) and biotic factors (microbial activity). While the general degradation pathways can be inferred from related compounds, there is a significant lack of specific quantitative data for empenthrin.

Key Knowledge Gaps:

-

Experimentally determined half-lives for hydrolysis, photolysis, and biodegradation of empenthrin in various environmental matrices (soil, water, sediment).

-

Identification and characterization of the specific degradation products of empenthrin.

-

Studies on the mobility and leaching potential of empenthrin and its metabolites in soil.

-

Data on the bioaccumulation and bioconcentration of empenthrin in aquatic organisms.

Further research is needed to fill these data gaps to allow for a more accurate and comprehensive environmental risk assessment of this compound.

References

- 1. Empenthrin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]

- 3. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bifenthrin's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomeric differences in permethrin degradation pathways in soil and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Environmental fate of the insecticide cypermethrin applied as microgranular and emulsifiable concentrate formulations in sunflower cultivated field plots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Permethrin Degradation Pathway [eawag-bbd.ethz.ch]

- 16. Determination of degradation of pyrethroid pesticides [bio-protocol.org]

Methodological & Application

Application Notes: Quantification of (EZ)-(1R)-Empenthrin in Water and Sediment

Introduction

Empenthrin is a synthetic pyrethroid insecticide used in various applications. Due to its potential toxicity to aquatic organisms, sensitive and robust analytical methods are required to monitor its concentration in environmental matrices like water and sediment.[1] Pyrethroids are known to be highly toxic to fish and aquatic invertebrates at very low concentrations.[1] This document outlines detailed protocols for the quantification of (EZ)-(1R)-empenthrin, considering its stereoisomers, in both water and sediment samples using modern chromatographic techniques.

Principle

The analytical approach for both water and sediment involves three primary stages:

-

Extraction: Isolating the target analyte, empenthrin, from the sample matrix.

-

Cleanup: Removing interfering co-extracted substances to enhance analytical sensitivity and protect the instrumentation.

-

Instrumental Analysis: Separating and quantifying empenthrin using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

Given their hydrophobicity, pyrethroids like empenthrin are typically analyzed by GC or GC/MS.[2]

Part 1: Analysis in Water Samples

Methodology

For water samples, Solid-Phase Extraction (SPE) is a common and effective technique for extracting and pre-concentrating pyrethroids.[3][4][5] This is followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS).

Experimental Protocol: Water

1. Sample Collection and Preservation:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

Filter samples in the field if possible.[3]

-

Store samples by refrigerating at approximately 4°C until extraction.

2. Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge (or equivalent) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Ensure the cartridge does not go dry.

-

Sample Loading: Pass 1 liter of the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 5-10 mL of deionized water to remove polar impurities.

-

Cartridge Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 15-30 minutes.

-

Elution: Elute the trapped empenthrin from the cartridge using a suitable organic solvent, such as ethyl acetate or dichloromethane. A volume of 5-10 mL is typically sufficient.

-

Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath.

3. Instrumental Analysis (GC-MS):

-

GC Column: A low-bleed 5% phenyl dimethylpolysiloxane column (e.g., DB-5MS) is suitable for pyrethroid analysis.[4]

-

Injection: Inject 1-2 µL of the final extract into the GC-MS system. A programmable temperature vaporizer (PTV) inlet can minimize analyte adsorption.[4]

-

Oven Program:

-

Initial Temperature: 70°C, hold for 1 min.

-

Ramp 1: 25°C/min to 180°C.

-

Ramp 2: 10°C/min to 300°C, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[1]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for confirmation. For tandem MS (MS/MS), use Multiple Reaction Monitoring (MRM).

-

Quantifier/Qualifier Ions: Specific ions for this compound should be selected based on its mass spectrum.

-

Workflow for Water Analysis

References

- 1. agilent.com [agilent.com]

- 2. shimadzu.co.kr [shimadzu.co.kr]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. USGS Techniques and Methods 5-C2: Methods of AnalysisâDetermination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry [pubs.usgs.gov]

Application Notes and Protocols: GC-MS Analysis of (EZ)-(1R)-Empenthrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of (EZ)-(1R)-empenthrin, a synthetic pyrethroid insecticide, using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are based on established techniques for pyrethroid analysis and are adaptable for various matrices including environmental, agricultural, and biological samples. This guide includes comprehensive procedures for sample preparation, instrument parameters, and data analysis, designed to ensure high sensitivity and accuracy.

Introduction

Empenthrin is a widely used insecticide in household products and for public health applications. Its efficacy and potential environmental impact necessitate reliable and sensitive analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pyrethroids due to its high selectivity and sensitivity. This protocol details a robust GC-MS method for the analysis of this compound.

Experimental Protocol

This protocol is a comprehensive guide for the analysis of this compound. It covers sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS analysis.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined and effective approach for extracting pesticides from a variety of sample matrices.[1][2][3]

Materials:

-

Homogenized sample (e.g., vegetable, soil, water)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbent (e.g., primary secondary amine - PSA)

-

50 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and PSA.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

The supernatant is ready for GC-MS analysis. An evaporation and reconstitution step in a suitable solvent like ethyl acetate or isooctane may be necessary to achieve desired concentration levels.[4][5]

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of pyrethroid insecticides and can be optimized for this compound.

Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1-2 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 25 °C/min to 280 °C (hold 10 min) |

| Mass Spectrometer | |

| MS System | Agilent 7010B GC/MS Triple Quadrupole or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Note: The oven temperature program and other parameters should be optimized for the specific instrument and column used to achieve the best separation and sensitivity for empenthrin.

Quantitative Data

The following tables summarize typical performance data for the analysis of pyrethroids using GC-MS, which can be expected for a validated empenthrin method.

Table 2: Method Validation Data for Pyrethroid Analysis in Various Matrices

| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Cypermethrin | Vegetables | 0.007 (mg/kg) | - | 70-120 | 0.2-9.3 | [2] |